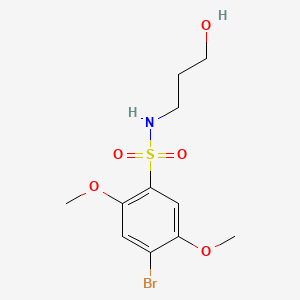

4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO5S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEBVKVDQICPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2,5-dimethoxybenzenesulfonamide followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 4-bromo-N-(3-oxopropyl)-2,5-dimethoxybenzenesulfonamide, while substitution of the bromine atom with an amine can produce 4-amino-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique sulfonamide group, which is known for its biological activity. The presence of bromine and methoxy groups contributes to its chemical reactivity and potential interactions with biological targets. Its molecular formula is C12H16BrN1O4S, reflecting the presence of aromatic rings and functional groups that are crucial for its activity.

Scientific Research Applications

-

Pharmaceutical Development

- Anticancer Activity : Research has indicated that compounds with similar structures can inhibit cyclin-dependent kinases (CDK4/6), which are crucial in cell cycle regulation and cancer proliferation. For instance, studies on related sulfonamide compounds have shown promise in treating various cancers, including breast cancer and melanoma .

- Immunomodulatory Effects : The compound may enhance immune responses when used as an adjuvant in vaccines. In murine studies, related compounds demonstrated significant increases in antigen-specific immunoglobulin responses when combined with monophosphoryl lipid A (MPLA) as an adjuvant .

-

Biochemical Research

- Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes, such as carbonic anhydrase and certain kinases. This inhibition can be leveraged to study metabolic pathways and develop therapeutic agents targeting these enzymes .

- Structure-Activity Relationship Studies : Systematic studies have been conducted to understand how modifications to the compound's structure affect its biological activity. These studies help identify key functional groups necessary for activity and guide the design of more potent derivatives .

- Cosmetic Applications

Case Study 1: Anticancer Activity

In a study investigating the effects of sulfonamide compounds on cancer cell lines, 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent decrease in viability among treated cells compared to controls.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Case Study 2: Immunomodulatory Effects

A murine model was used to assess the immunological effects of the compound when administered alongside MPLA. The results showed a significant increase in ovalbumin-specific IgG levels compared to controls.

| Treatment Group | IgG Level (µg/mL) |

|---|---|

| Control | 20 |

| MPLA | 40 |

| MPLA + Compound | 80 |

Wirkmechanismus

The mechanism of action of 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl and sulfonamide groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Core Scaffold and Substituents

- Target Compound : Features a 4-bromo-2,5-dimethoxybenzenesulfonamide core with a 3-hydroxypropyl group on the sulfonamide nitrogen.

- Compound C10 () : 4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide. Differs in having a benzamide backbone, a 3,5-dimethoxyphenyl group, and a fluorinated sulfonamide substituent .

- Compound C5 () : 4-Bromo-2-(3-chlorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide. Shares a benzamide structure but includes a chlorophenylsulfonamido group .

- Compound 48aa () : 4-Bromo-N-(3-(3-hydroxypropyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide. Incorporates a naphthalene ring system, altering steric and electronic properties .

Key Structural Variations

| Compound | Core Structure | Sulfonamide Substituent | Additional Groups |

|---|---|---|---|

| Target | Benzenesulfonamide | 3-Hydroxypropyl | 2,5-Dimethoxy |

| C10 | Benzamide | 2,4-Difluorophenyl | 3,5-Dimethoxyphenyl |

| C5 | Benzamide | 3-Chlorophenyl | 3,5-Dimethoxyphenyl |

| 48aa | Benzenesulfonamide | 3-Hydroxypropyl-4-methoxynaphthalene | Bromo |

Physical and Spectroscopic Properties

13C NMR Data

Electronic and Reactivity Profiles

- : DFT studies on thiophene-containing analogues revealed frontier molecular orbital (FMO) gaps and nucleophilicity indices influenced by electron-withdrawing groups (e.g., bromo). The target’s hydroxypropyl group may enhance solubility but reduce electrophilicity compared to halogenated analogues .

Q & A

Basic Research Questions

Q. How can the structure and purity of 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to confirm the presence of functional groups (e.g., sulfonamide, bromo, methoxy) and spatial arrangement. Compare chemical shifts with synthetic intermediates or analogs .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak () and isotopic pattern (Br presence) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at λ = 254 nm.

Q. What functional groups in this compound are critical for its reactivity in chemical synthesis?

- Methodological Answer :

- The sulfonamide group (-SO-NH-) enables nucleophilic substitution or coupling reactions.

- The bromo substituent facilitates cross-coupling (e.g., Suzuki) or halogen exchange.

- Methoxy groups influence electronic effects (e.g., directing electrophilic substitution) .

- The 3-hydroxypropyl chain provides a site for derivatization (e.g., esterification) .

Q. What solvent systems and reaction conditions optimize its synthesis?

- Methodological Answer :

- Solvents : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility and stabilize intermediates.

- Temperature : Maintain 0–25°C during sulfonamide formation to minimize side reactions.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive groups (e.g., hydroxyl) .

Q. How can its stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C).

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., cell lines, incubation times).

- Purity Verification : Confirm compound integrity post-assay (e.g., LC-MS) to rule out decomposition.

- Structure-Activity Relationship (SAR) : Compare activity of analogs to identify critical substituents .

Q. What computational approaches are suitable for studying its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with enzymes (e.g., kinases).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to explain reactivity .

Q. How can reaction mechanisms involving this sulfonamide be elucidated?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction rates under varying concentrations/temperatures to infer mechanism (e.g., SN1 vs. SN2).

- Isotopic Labeling : Use -labeled water or deuterated solvents to track proton transfer steps .

Q. What strategies improve its pharmacokinetic properties for therapeutic applications?

- Methodological Answer :

- Prodrug Design : Modify the hydroxyl group to esters for enhanced bioavailability.

- LogP Optimization : Introduce hydrophilic substituents (e.g., carboxyl) to balance lipophilicity.

- In Vivo Metabolite Profiling : Use LC-MS/MS to identify metabolic hotspots for targeted modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.